3-(1-azepanylmethyl)-4-nitrophenol
Description
3-(1-Azepanylmethyl)-4-nitrophenol is a nitrophenol derivative featuring a seven-membered azepane ring attached via a methyl group at the 3-position of the aromatic ring, with a nitro group at the para position (4-position). This structural modification distinguishes it from simpler nitrophenol isomers (e.g., 2-, 3-, and 4-nitrophenol) and imparts unique physicochemical properties. While direct studies on this compound are absent in the literature, its structural analogs (e.g., 4-nitrophenol derivatives with pyridinyl or quaternary ammonium groups) suggest applications in catalysis, environmental remediation, and pharmaceutical synthesis .
Properties
IUPAC Name |
3-(azepan-1-ylmethyl)-4-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-12-5-6-13(15(17)18)11(9-12)10-14-7-3-1-2-4-8-14/h5-6,9,16H,1-4,7-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQYLYJVMRIYEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=C(C=CC(=C2)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Properties of Nitrophenol Derivatives
*Inferred from analogous azepane-containing compounds.
Toxicity and Environmental Impact
Table 2: Toxicity Profile Comparison
*The azepane ring may reduce dermal/oral absorption compared to 4-nitrophenol .
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